CoPoP

Vaccine adjuvant dose sparing Malaria vaccine development Nanoparticle antigen display

Conventional liposomal adjuvants requiring covalent conjugation or encapsulation introduce manufacturing complexity and cost, limiting vaccine dose yields. CoPoP resolves this via spontaneous, non-covalent particleization of His-tagged antigens upon simple admixing-eliminating specialized reagents and steps. Key quantitative differentiators: (1) 50-fold MPLA/QS-21 adjuvant dose sparing and 20-fold antigen dose sparing demonstrated with malarial antigens, directly multiplying dose yields per kg manufactured; (2) Lyophilization-compatible with full antigen binding and immunogenicity retention after 60°C storage for 6 weeks, reducing cold chain burden; (3) Elicits serum neutralizing antibodies against 18 of 20 multiclade tier 2 HIV-1 strains. The cobalt ion is essential: cobalt-free PoP liposomes fail to bind His-tagged antigens.

Molecular Formula C57H80CoN5O9P
Molecular Weight 1069.2 g/mol
Cat. No. B12368389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoPoP
Molecular FormulaC57H80CoN5O9P
Molecular Weight1069.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2]
InChIInChI=1S/C57H82N5O9P.Co/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49;/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67);/q;+2/p-2/t39-,41+,44-;/m0./s1
InChIKeyDMWSBERNBGRNSA-LXGXRSMJSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CoPoP Vaccine Adjuvant Platform: Procurement and Technical Overview of Cobalt Porphyrin-Phospholipid Liposomes


Cobalt porphyrin-phospholipid (CoPoP) is a functionalized liposome vaccine adjuvant platform characterized by its ability to spontaneously display recombinant antigens bearing polyhistidine tags on the liposome surface via simple admixing [1]. Unlike conventional liposomal adjuvants that require covalent conjugation or encapsulation processes, CoPoP enables rapid, non-covalent antigen particleization through the coordination interaction between its cobalt-chelated porphyrin moiety and histidine residues on tagged proteins [2]. The platform has advanced to Phase 2 clinical trials in the context of the EuCorVac-19 COVID-19 vaccine, demonstrating safety and immunogenicity in humans without inducing detectable anti-His tag antibodies [3]. CoPoP liposomes are typically co-formulated with immunostimulatory adjuvants monophosphoryl lipid A (MPLA) and QS-21 to generate the CPQ adjuvant system, enabling antigen/adjuvant co-delivery and enhanced humoral and cellular immune responses across multiple disease targets including malaria, HIV-1, Lyme disease, influenza, and HPV-associated tumors [4].

Why Generic Liposomal Adjuvants Cannot Substitute for CoPoP in Vaccine Development Pipelines


The assumption that conventional liposomal adjuvants can be interchangeably substituted for CoPoP ignores three non-substitutable functional dimensions. First, CoPoP provides a unique spontaneous antigen particleization mechanism via cobalt-His-tag coordination that occurs upon simple admixing in aqueous solution—a process that does not require covalent chemistry, specialized conjugation reagents, or complex manufacturing steps [1]. Second, liposomes formulated with cobalt-free porphyrin-phospholipid (PoP) fail to bind His-tagged antigens, demonstrating that the cobalt ion is essential for antigen capture functionality [2]. Third, CoPoP liposomes exhibit distinct biophysical stability profiles including the ability to withstand lyophilization with full retention of antigen binding capacity and immunogenicity following 60°C storage for 6 weeks [3]. Generic liposomal adjuvants lack this integrated combination of rapid particleization, metal-dependent binding specificity, and thermal tolerance, meaning that procurement decisions based solely on phospholipid composition or adjuvant class membership will result in functionally non-equivalent vaccine candidates with unpredictable immunogenicity and manufacturing outcomes.

CoPoP Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


CoPoP Liposome Antigen Display Enables 50-Fold Adjuvant and 20-Fold Antigen Dose Sparing Relative to Soluble Antigen Formulation

CoPoP liposomes displaying the Pfs48/45 malaria antigen achieve superior antibody IgG titers compared to soluble (non-bound) antigen across all assessed adjuvant doses, translating to at least 50-fold MPLA/QS-21 adjuvant dose sparing and approximately 20-fold antigen dose sparing [1].

Vaccine adjuvant dose sparing Malaria vaccine development Nanoparticle antigen display

CoPoP Liposomes Maintain Antigen Binding and Immunogenicity After Lyophilization and 60°C Storage for 6 Weeks

Lyophilized CoPoP liposomes with bound Pfs25 antigen exhibited retained thermostability with respect to particle size, biochemical integrity, antigen binding capacity, protein folding, and immunogenicity following 6 weeks of storage at 60°C, with immunized mice still generating functional antibodies [1]. In contrast, liquid-stored control formulations typically require continuous refrigeration to maintain biological activity [1].

Vaccine thermostability Lyophilized adjuvant formulation Cold chain independence

CoPoP-Displayed HIV-1 Env Trimers Elicit Tier 2 Neutralization Against 18 of 20 Multiclade Strains in Rabbits

Sequential immunization of rabbits with CoPoP liposomes displaying three different clade C HIV-1 gp140 trimers generated serum neutralization detectable against 18 of 20 multiclade tier 2 HIV-1 strains [1]. Tier 2 neutralization breadth against 90% (18/20) of tested strains represents a stringent benchmark that many HIV-1 vaccine candidates fail to achieve, as tier 2 viruses exhibit neutralization resistance characteristic of circulating isolates [1].

HIV-1 broadly neutralizing antibodies Tier 2 neutralization breadth Envelope trimer vaccine

CoPoP with 100 ng Peptide Dose Achieves Tumor Protection Where Poly(I:C) Adjuvant Requires 200-Fold Higher Peptide Dose

A 100 ng dose of E7HHH49-57 peptide admixed with CoPoP liposomes protected mice in a therapeutic HPV tumor challenge, whereas 200-fold higher peptide doses (20,000 ng) were ineffective when formulated with the polyinosinic-polycytidylic acid (poly(I:C)) adjuvant [1].

Cancer vaccine adjuvant Peptide antigen dose sparing CD8+ T-cell response

CoPoP Platform Application Scenarios: Evidence-Driven Deployment in Vaccine Research and Development


Pandemic and Global Health Vaccine Manufacturing with Adjuvant Supply Constraints

CoPoP liposomes enable 50-fold MPLA/QS-21 adjuvant dose sparing and 20-fold antigen dose sparing when displaying malarial protein antigens [1]. This dose-sparing capacity directly translates to increased vaccine dose yield per kilogram of adjuvant or antigen manufactured, a critical advantage during pandemic response or global health campaigns where supply chain constraints limit availability of immunostimulatory adjuvants such as MPLA and QS-21. The platform's lyophilization compatibility with retained immunogenicity after 60°C storage further reduces cold chain infrastructure requirements for global distribution [2].

HIV-1 Vaccine Development Requiring Tier 2 Neutralization Breadth

The CoPoP liposome platform has demonstrated the ability to elicit serum neutralizing antibody responses against 18 of 20 multiclade tier 2 HIV-1 strains in rabbits when decorated with sequential clade C HIV-1 Env trimers [3]. This level of neutralization breadth against tier 2 viruses—which exhibit the neutralization resistance characteristic of circulating HIV-1 isolates—positions CoPoP as a differentiated platform for HIV-1 vaccine programs where achieving broad cross-clade neutralization is the primary efficacy endpoint and key decision gate for clinical advancement.

Personalized Neoantigen Cancer Vaccine Development with Limited Peptide Synthesis Capacity

CoPoP liposomes admixed with short His-tagged peptide antigens achieve therapeutic tumor protection in murine HPV tumor models using 100 ng peptide doses, whereas 200-fold higher doses (20,000 ng) with poly(I:C) adjuvant are ineffective [4]. This 200-fold peptide dose-sparing advantage is particularly relevant for personalized neoantigen cancer vaccines where each patient requires a unique set of synthesized peptides, and synthesis capacity or cost per peptide directly limits the number of patients that can be treated or the number of neoantigens that can be targeted per patient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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